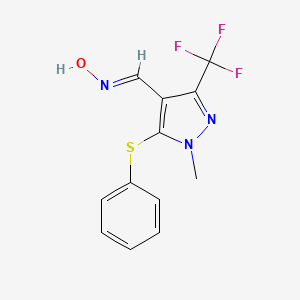

![molecular formula C23H23N5O3 B2637102 3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-54-8](/img/structure/B2637102.png)

3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse biological activities and are fundamental components of nucleic acids (DNA and RNA), where they pair with purines according to the Watson-Crick base pairing rules .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Modifications

Diversity-Oriented Synthesis : A method for synthesizing a range of pyrrolo[3,2-d]pyrimidines, adding molecular diversity to the pyrimidine nitrogens, has been developed. This process involves converting proline into different ureas and then into pyrrolo[3,2-d]pyrimidines (Marcotte, Rombouts, & Lubell, 2003).

Synthesis of Pyrazolopyrimidines : A novel series of pyrazolo[3,4-d]pyrimidines have been synthesized and screened for their antimicrobial activity, indicating potential in this field (Rahmouni et al., 2016).

Thiazolo[3,2-a]pyrimidines : Research into the structural modifications and supramolecular aggregation of thiazolo[3, 2-a]pyrimidines provides insights into their conformational features, which can be critical for their applications (Nagarajaiah & Begum, 2014).

Solid-Phase Synthetic Methods : Development of solid-phase synthetic methods for creating derivatives of this compound, particularly focusing on the biologically active thieno[3,2-d]pyrimidine scaffold (Ahn & Jeon, 2021).

Biological and Medicinal Applications

Antimicrobial Activity : Several studies focus on the antimicrobial activities of derivatives of pyrrolo[3,2-d]pyrimidine, indicating potential applications in this field (Abdel‐Aziz et al., 2008).

Analgesic Properties : Research into the modification of the pyridine moiety of the molecule has explored attempts to enhance its analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Cytotoxic Heterocyclic Compounds : Utilization of a propenone derivative in the synthesis of new cytotoxic heterocyclic compounds, including those with the pyrimidine structure, has been investigated (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-N-[4-(dimethylamino)phenyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-26(2)17-11-9-16(10-12-17)24-21(29)18-14-27(3)20-19(18)25-23(31)28(22(20)30)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,29)(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJQOSYTEGTHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

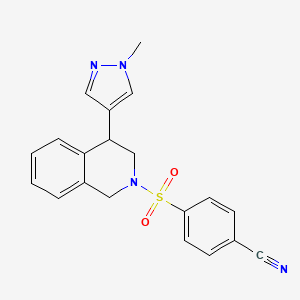

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2637019.png)

![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)

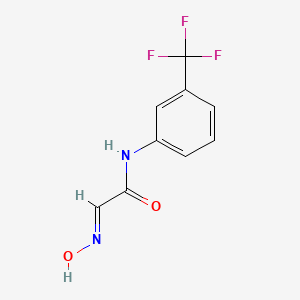

![2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide](/img/structure/B2637024.png)

![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2637025.png)

![3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2637026.png)

![3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2637029.png)

![N-({3-oxo-2-azabicyclo[2.2.1]heptan-1-yl}methyl)but-2-ynamide](/img/structure/B2637030.png)

![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2637037.png)

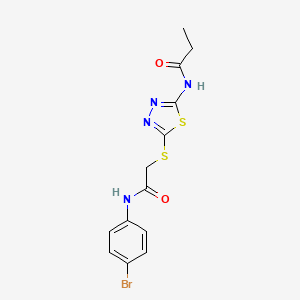

![N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2637041.png)